Esculentoside T

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

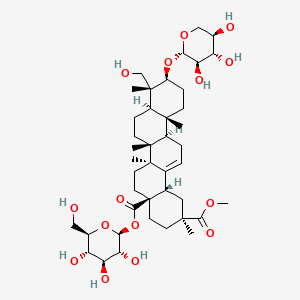

Esculentoside T is a triterpenoid saponin compound isolated from the root of Phytolacca acinosa Roxb. Triterpenoid saponins are a unique class of high molecular weight glycosides with multi-sugar attached to a 30-carbon aglycone (sapogenin). These compounds are widely distributed in plant species and are often responsible for their therapeutic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Esculentoside T involves the extraction of the compound from the root of Phytolacca acinosa Roxb. The extraction process typically includes high-performance liquid chromatography coupled with electrospray ionization and quadrupole time-of-flight mass spectrometry (HPLC-ESI-QTOF-MS/MS). This method allows for the rapid screening and characterization of triterpenoid saponins in herbal extracts .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the root of Phytolacca acinosa Roxb. The process includes the use of solvents and chromatographic techniques to isolate and purify the compound. The use of advanced analytical techniques such as HPLC-ESI-QTOF-MS/MS ensures the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Esculentoside T undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often used in scientific research and pharmaceutical applications.

Applications De Recherche Scientifique

Esculentoside T has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure and function of triterpenoid saponins. In biology, it is used to investigate the biological activities of saponins, including their anti-inflammatory, anti-oxidative, and anti-apoptotic effects .

In medicine, this compound is studied for its potential therapeutic effects, including its ability to protect against acute kidney injury and liver injury . It is also used in the development of new drugs and treatments for various diseases. In industry, this compound is used in the production of natural health products and supplements.

Mécanisme D'action

The mechanism of action of Esculentoside T involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in regulating cell growth, differentiation, and apoptosis .

This compound also interacts with other molecular targets, including inflammatory cytokines and oxidative stress markers. By modulating these targets, this compound exerts its anti-inflammatory, anti-oxidative, and anti-apoptotic effects .

Comparaison Avec Des Composés Similaires

Esculentoside T is similar to other triterpenoid saponins, such as Esculentoside A, Esculentoside B, and Esculentoside H. These compounds share a similar structure but differ in their sugar chains and aglycone moieties . This compound is unique due to its specific sugar chain composition and its potent biological activities.

List of Similar Compounds:- Esculentoside A

- Esculentoside B

- Esculentoside H

- Jaligonic acid

- Jaligonic acid B

These compounds are also isolated from the root of Phytolacca acinosa Roxb and exhibit various biological activities .

Propriétés

Formule moléculaire |

C42H66O15 |

|---|---|

Poids moléculaire |

811.0 g/mol |

Nom IUPAC |

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |

InChI |

InChI=1S/C42H66O15/c1-37(35(51)53-6)13-15-42(36(52)57-34-32(50)30(48)29(47)24(18-43)55-34)16-14-40(4)21(22(42)17-37)7-8-26-38(2)11-10-27(56-33-31(49)28(46)23(45)19-54-33)39(3,20-44)25(38)9-12-41(26,40)5/h7,22-34,43-50H,8-20H2,1-6H3/t22-,23+,24+,25+,26+,27-,28-,29+,30-,31+,32+,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1 |

Clé InChI |

FAIBCUGVQRXPOI-CMHRVVLOSA-N |

SMILES isomérique |

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)C)[C@@H]2C1)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)OC |

SMILES canonique |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.